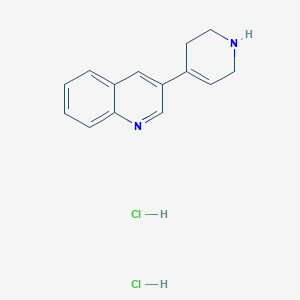

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride

説明

“3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride” is a chemical compound with the CAS number 1423530-31-7 . It is used for research purposes .

Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature . Its molecular weight is 283.20 . More detailed physical and chemical properties could not be found.科学的研究の応用

Neuropharmacology

This compound has shown promise in neuropharmacological research due to its structural similarity to tetrahydropyridines (THPs), which are known to cross the blood-brain barrier. It could potentially be used to develop treatments for neurological disorders by targeting neurotransmitter systems .

Antipsychotic Research

Derivatives of this compound have been studied for their antipsychotic-like, mood-modulating, and procognitive activities. They may serve as multifunctional ligands with potential applications in treating behavioral and psychological symptoms of dementia (BPSD) .

Cancer Research

The THP moiety present in this compound is of interest in cancer research. It has been found that varying the substituents on the THP ring can significantly affect pharmacological properties, particularly as anti-inflammatory and anticancer agents .

Synthetic Pharmaceutical Agents

As a synthetic pharmaceutical agent, this compound could be used as a reference standard in pharmaceutical testing, ensuring the quality and efficacy of new drugs .

Molecular Biology

In molecular biology, this compound could be used as a tool to study the structure-activity relationship (SAR) of new molecules, aiding in the design of drugs with improved efficacy and reduced side effects .

Ophthalmology

Related compounds have been used as blockers in retinal ganglion cells. This suggests potential applications in ophthalmological research, particularly in studying the role of neurotransmitters in visual processing .

Receptor Antagonism

This compound has been associated with receptor antagonism, particularly in blocking serotonin and dopamine receptors. This could lead to new treatments for psychiatric disorders by modulating neurotransmitter activity .

Cognitive Enhancement

Some derivatives have shown memory-enhancing properties and could be used to ameliorate memory deficits, indicating potential use in cognitive enhancement therapies .

Safety and Hazards

作用機序

Target of Action

The compound 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride is a ligand of dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Mode of Action

The compound interacts with its targets, the dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, by binding to them. This binding can lead to changes in the receptor’s activity, which can then influence the signaling pathways they are involved in .

Biochemical Pathways

The affected pathways include the dopamine and serotonin signaling pathways. These pathways play a significant role in the regulation of mood, cognition, and behavior. The downstream effects of these pathways can lead to changes in these functions .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific interactions it has with its target receptors and the subsequent changes in the signaling pathways. These effects could potentially influence mood, cognition, and behavior .

特性

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.2ClH/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11;;/h1-5,9-10,15H,6-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNNDJXJTJEUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC3=CC=CC=C3N=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

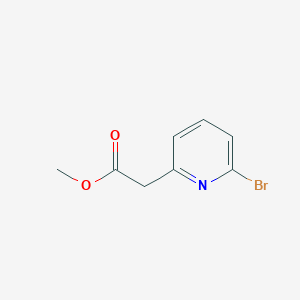

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429922.png)

![Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1429923.png)